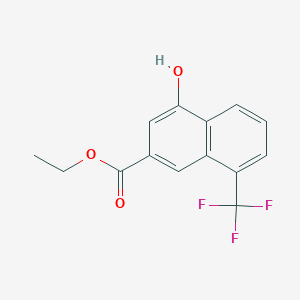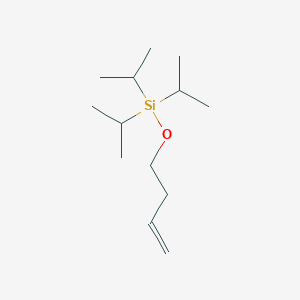
Silane, (3-butenyloxy)tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a member of the organosilicon family, which are compounds containing carbon-silicon bonds. These compounds are widely used in various industrial applications due to their unique properties, such as thermal stability and resistance to oxidation.
Preparation Methods
The synthesis of Silane, (3-butenyloxy)tris(1-methylethyl)- involves the reaction of 3-buten-1-ol with tris(1-methylethyl)silanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
Silane, (3-butenyloxy)tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and other oxygenated derivatives.
Reduction: It can be reduced to form simpler silanes.
Substitution: The butenyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (3-butenyloxy)tris(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It can be used to modify surfaces of biological materials to enhance their properties.
Mechanism of Action
The mechanism of action of Silane, (3-butenyloxy)tris(1-methylethyl)- involves the formation of strong covalent bonds with various substrates. The butenyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks enhance the mechanical and thermal properties of the materials they are incorporated into .
Comparison with Similar Compounds
Silane, (3-butenyloxy)tris(1-methylethyl)- can be compared with other similar compounds such as:
Silane, (3-butynyloxy)tris(1-methylethyl)-: This compound has a similar structure but contains a butynyl group instead of a butenyl group.
Silane, [(3-methyl-1-butynyl)oxy]tris(1-methylethyl)-: This compound also contains a butynyl group but with a methyl substitution, leading to variations in its chemical behavior and applications.
The uniqueness of Silane, (3-butenyloxy)tris(1-methylethyl)- lies in its ability to form stable bonds and its versatility in various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
but-3-enoxy-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28OSi/c1-8-9-10-14-15(11(2)3,12(4)5)13(6)7/h8,11-13H,1,9-10H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMQBNNFCKSNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446112 |
Source


|
| Record name | Silane, (3-butenyloxy)tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169310-77-4 |
Source


|
| Record name | Silane, (3-butenyloxy)tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
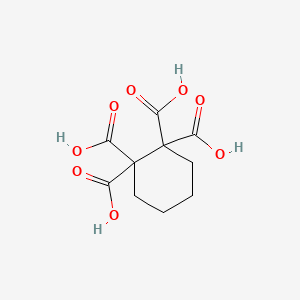
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
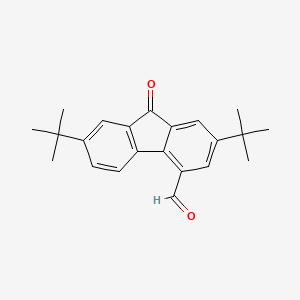
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
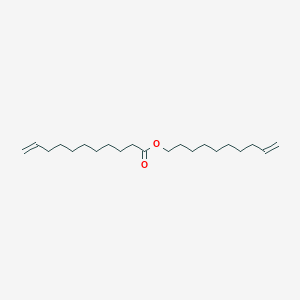
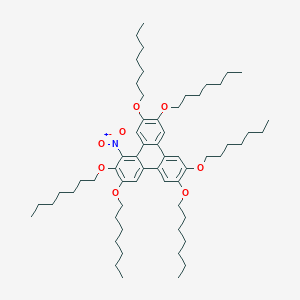
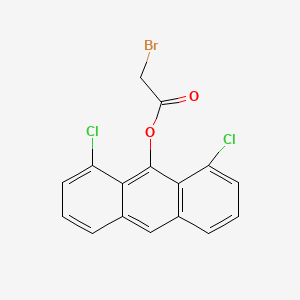
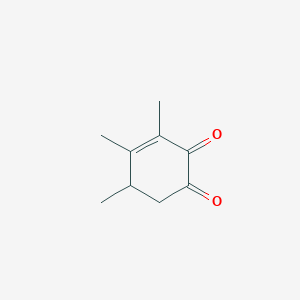
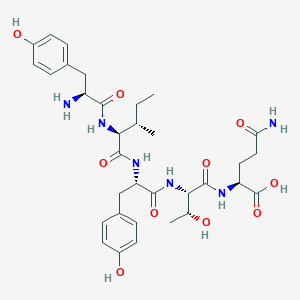
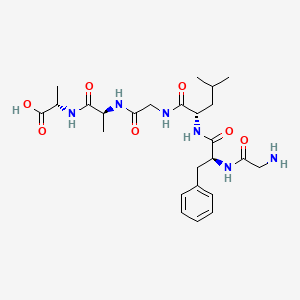
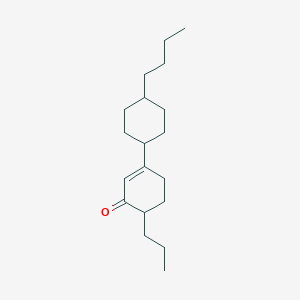
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
